molecular formula C29H32N4O3 B4208906 N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide

N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide

Cat. No.: B4208906
M. Wt: 484.6 g/mol
InChI Key: QXGFSMXTWUNJSH-UHFFFAOYSA-N
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Description

N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylacetamide moiety, and a diphenylmethyl group

Properties

IUPAC Name

N-[2-[[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]amino]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c34-26(20-23-10-4-1-5-11-23)30-21-27(35)31-22-28(36)32-16-18-33(19-17-32)29(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,29H,16-22H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGFSMXTWUNJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the phenylacetamide moiety through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the phenylacetamide moiety may yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate neurotransmitter activity and its potential as an anti-inflammatory agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. The diphenylmethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenylacetamide moiety can interact with enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-fluorobenzamide
  • 2-(2,4-Dichlorophenoxy)-N-(diphenylmethyl)acetamide

Uniqueness

Compared to similar compounds, N1-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-{[2-(4-Benzhydrylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide

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